molecular formula C18H18N4O3 B2991991 (E)-3-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide CAS No. 2035007-15-7

(E)-3-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Cat. No.: B2991991
CAS No.: 2035007-15-7
M. Wt: 338.367
InChI Key: AOHIVEWHONYKMA-MDZDMXLPSA-N
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Description

(E)-3-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound (E)-3-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide falls within the broader category of acrylamides used in various chemical syntheses and characterizations. A related synthesis process involves the formation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, demonstrating the utility of methoxyphenyl and pyrrol-based compounds in generating new chemical entities with potential biological activities. These synthesized compounds are characterized for their structural properties using spectral and elemental analysis methods, with potential applications in drug development and material science Hassan, Hafez, & Osman, 2014.

Cytotoxicity Studies

The cytotoxicity of compounds similar to the one specified is evaluated against various cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This research area explores the potential therapeutic applications of these compounds, particularly in cancer treatment. The findings can lead to the development of new anticancer agents, highlighting the significance of these compounds in medical research Hassan, Hafez, & Osman, 2014.

Polymerization and Material Applications

Compounds with acrylamide structures serve as precursors in the polymerization processes to create thermoresponsive polymers, such as Poly(N-isopropyl acrylamide), which have extensive applications in drug delivery systems. Controlled polymerization techniques, like RAFT polymerization, facilitate the development of polymers with specific properties, including thermal responsiveness and solubility, which are crucial for biomedical applications Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004.

Corrosion Inhibition

Research on acrylamide derivatives also includes their application as corrosion inhibitors, particularly for metals like copper in acidic solutions. This underscores the versatility of acrylamide compounds in industrial applications, extending their utility beyond biological systems to materials science and engineering. Such studies are essential for developing more effective and environmentally friendly corrosion prevention strategies Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022.

Herbicidal Activity

Acrylamide derivatives are investigated for their herbicidal activities, indicating the potential agricultural applications of these compounds. By inhibiting specific pathways in plants, these compounds can serve as the basis for developing new herbicides, contributing to the management of weed resistance and enhancing crop production efficiency Wang, Li, Li, & Huang, 2004.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-22-11-5-7-14(22)18-20-17(25-21-18)12-19-16(23)10-9-13-6-3-4-8-15(13)24-2/h3-11H,12H2,1-2H3,(H,19,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIVEWHONYKMA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.